molecular formula C7H9N B110496 3-Ethylpyridine CAS No. 536-78-7

3-Ethylpyridine

Cat. No.: B110496
CAS No.: 536-78-7
M. Wt: 107.15 g/mol
InChI Key: MFEIKQPHQINPRI-UHFFFAOYSA-N
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Description

3-Ethylpyridine: is an organic compound with the chemical formula C7H9N . It is a derivative of pyridine, where an ethyl group is substituted at the third position of the pyridine ring. This compound is a colorless to brown liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

3-Ethylpyridine interacts with various biomolecules in biochemical reactions. It has been found to interact with enzymes involved in the degradation of pyridine derivatives . The presence of the ring nitrogen in this compound defines its reactivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alter the growth and survival of cultured mammalian cells . In these studies, this compound was found to inhibit cell proliferation and induce cell death at certain concentrations .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes involved in its degradation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a boiling point of 163-166 °C and a density of 0.954 g/mL at 25 °C . Information on its long-term effects on cellular function in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is degraded by certain bacteria, such as Gordonia nitida, through a pathway involving C2–C3 ring cleavage .

Transport and Distribution

Due to its higher water solubility compared to homocyclic analogs, it is likely to seep through soil layers and be transported to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpyridine can be synthesized through various methods. One common method involves the alkylation of pyridine with ethyl halides in the presence of a base. Another method includes the catalytic vapor phase synthesis using acetaldehyde, formaldehyde, and ammonia .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia over a catalyst at elevated temperatures. The process is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylpyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness of 3-Ethylpyridine: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEIKQPHQINPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060212
Record name 3-Ethylpyridine
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Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to brownish liquid; Tobacco aroma
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Record name 3-Ethylpyridine
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Boiling Point

166.00 °C. @ 762.00 mm Hg
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Solubility

370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol)
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
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Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.951-0.957
Record name 3-Ethylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

536-78-7
Record name 3-Ethylpyridine
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Record name 3-Ethylpyridine
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Record name Pyridine, 3-ethyl-
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Record name 3-Ethylpyridine
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Record name 3-ethylpyridine
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Record name 3-ETHYLPYRIDINE
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Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-76.9 °C
Record name 3-Ethylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In said first reaction scheme, we have found that 5-ethyl-1-phenyl-2-(1H)-pyridone can be made from 3-ethyl pyridine (available from Sigma-Aldrich Corporation, St. Louis, Mo.) which is reacted with NaNH2 in presence of a small amount of oleic acid as a catalyst to speed up the reaction. A general reaction scheme for obtaining 2-amino-5-ethyl pyridine isomer from 3-ethylpyridine is provided in U.S. Pat. No. 5,003,069 to McGill et al, “Chichibabin Reaction,” at Example 12. U.S. Pat. No. 5,003,069 is herein incorporated by reference as if fully set forth herein. In this reaction 3-ethyl pyridine (I) is converted to 2-amino-5-ethylpyridine (II) as well as 2-amino-3-ethylpyridine(III).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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